molecular formula C10H13BrN2O2 B1407099 3-Bromo-4-isopropoxybenzohydrazide CAS No. 1706461-66-6

3-Bromo-4-isopropoxybenzohydrazide

Cat. No. B1407099
CAS RN: 1706461-66-6
M. Wt: 273.13 g/mol
InChI Key: IOFAJCLGWSHVKF-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxybenzohydrazide is a synthesized organic compound. It has a molecular formula of C10H13BrN2O2 and a molecular weight of 273.13 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an isopropoxy group, and a hydrazide group . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.433±0.06 g/cm3 and a predicted pKa of 12.05±0.10 .

Scientific Research Applications

Structural Analysis and Molecular Interaction

  • The compound "3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide," related to 3-Bromo-4-isopropoxybenzohydrazide, has been synthesized and studied for its crystal structure and molecular interactions. This study provided insights into the three-dimensional network formed by intermolecular hydrogen bonds, which is essential for understanding the physical and chemical properties of similar compounds (Yang, Cao, Xiang, & Zhang, 2008).

Antibacterial Activity

  • Hydrazide-hydrazones, a class of compounds including variants of this compound, have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Bacillus spp. This discovery highlights the potential of these compounds in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).

Synthetic Applications in Chemistry

  • The reactions of 3-Bromo-2-nitrobenzo[b]thiophene, closely related to this compound, with amines have been investigated. This study revealed novel aromatic nucleophilic substitution reactions, offering potential applications in synthetic organic chemistry (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Potential in Antitubercular and Antimicrobial Therapy

  • Derivatives of this compound, such as 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, have been found effective against tuberculosis and other microbial infections. This indicates the significant therapeutic potential of these compounds in treating infectious diseases (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Photodynamic Therapy for Cancer Treatment

  • Certain derivatives of this compound have been explored for their potential in photodynamic therapy, particularly for cancer treatment. These derivatives show promising properties as photosensitizers, crucial for the effectiveness of this therapy (Pişkin, Canpolat, & Öztürk, 2020).

X-Ray Crystallography and Molecular Properties

  • The structural and molecular properties of compounds related to this compound, such as (E) -4-Bromo- N '-(2,4-dihydroxy-benzylidene) benzohydrazide, have been explored using X-ray crystallography. This research provides insights into their potential applications in various fields of chemistry (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

Safety and Hazards

Safety data for 3-Bromo-4-isopropoxybenzohydrazide suggests that it may cause skin and eye irritation, and may cause respiratory irritation. It should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-bromo-4-propan-2-yloxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(14)13-12/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFAJCLGWSHVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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